molecular formula C14H17ClN2O4S B2801323 (5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 1807941-39-4

(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B2801323
CAS No.: 1807941-39-4
M. Wt: 344.81
InChI Key: ZPGODKFYFKZPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is a synthetic organic compound. It belongs to the class of thiazolidinediones, which are known for their diverse biological activities. This compound is characterized by the presence of a thiazolidine ring, a dimethoxyphenyl group, and an aminoethyl side chain. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of cysteine or its derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Addition of the Aminoethyl Side Chain: The aminoethyl side chain is added via nucleophilic substitution reactions, often using ethylenediamine or similar reagents.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the aminoethyl side chain.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, especially the aromatic ring and the aminoethyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as reflux or in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicine, thiazolidinediones are known for their role in managing diabetes by improving insulin sensitivity. While specific applications of this compound are still under investigation, it holds promise for therapeutic use.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.

    Pioglitazone: Similar to rosiglitazone, with applications in diabetes management.

    Troglitazone: An older thiazolidinedione with a similar structure but different pharmacological profile.

Uniqueness

(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is unique due to its specific structural features, such as the dimethoxyphenyl group and the aminoethyl side chain. These confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S.ClH/c1-19-10-4-3-9(7-11(10)20-2)8-12-13(17)16(6-5-15)14(18)21-12;/h3-4,7-8H,5-6,15H2,1-2H3;1H/b12-8-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGODKFYFKZPGX-JCTPKUEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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